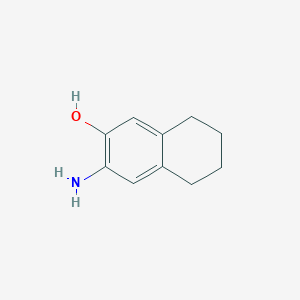

3-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

Description

Significance of Aminotetralin Scaffolds in Organic and Medicinal Chemistry

The aminotetralin scaffold, a bicyclic structure composed of a fused benzene (B151609) and cyclohexane (B81311) ring with an amino substituent, is a privileged core in drug discovery. Its rigid framework allows for the precise spatial orientation of functional groups, a critical factor for selective interaction with biological targets. This structural characteristic has made aminotetralin derivatives valuable probes for understanding receptor pharmacology and for designing novel therapeutic agents.

The versatility of the aminotetralin structure has led to the development of compounds with a wide range of pharmacological activities. Notably, these scaffolds have been instrumental in the exploration of ligands for various G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a multitude of neurological and psychiatric disorders. The ability to modify the scaffold at multiple positions—the amino group, the hydroxyl group, and the aromatic ring—provides a powerful platform for fine-tuning the pharmacological profile of these molecules.

Rationale for Comprehensive Research on 3-Amino-5,6,7,8-tetrahydronaphthalen-2-ol and its Analogues

The rationale for in-depth research into this compound and its analogues stems from the established therapeutic potential of the broader aminotetralin class. The specific placement of the amino and hydroxyl groups at the 3- and 2-positions, respectively, is anticipated to confer a unique pharmacological profile, potentially offering enhanced selectivity or efficacy for specific biological targets.

Research into analogous aminotetralin compounds has demonstrated significant activity at key neurotransmitter receptors. For instance, various hydroxylated aminotetralins have been shown to possess high affinity for dopamine D2 and serotonin 5-HT1A receptors, both of which are important targets for the treatment of conditions such as Parkinson's disease, schizophrenia, depression, and anxiety.

The exploration of structure-activity relationships (SAR) within the aminotetralin class provides a strong impetus for the synthesis and evaluation of novel analogues like this compound. By systematically modifying the structure and assessing the impact on biological activity, researchers can elucidate the key molecular features required for potent and selective receptor interaction. This knowledge is crucial for the rational design of next-generation therapeutics with improved efficacy and reduced side effects.

Detailed Research Findings on Aminotetralin Analogues

While specific data for this compound is limited, extensive research on its isomers and other derivatives provides valuable insights into the potential of this chemical class. The following tables summarize representative findings for various aminotetralin analogues, highlighting their affinity for dopamine and serotonin receptors.

Table 1: Dopamine Receptor Affinity of Selected Aminotetralin Analogues

| Compound | Dopamine Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 2-Amino-6,7-dihydroxytetralin (ADTN) | D1 | High | nih.gov |

| 2-Amino-6,7-dihydroxytetralin (ADTN) | D2 | High | nih.gov |

| 8-Chloro-ADTN | D1 | High (Selective) | nih.gov |

| 5-Hydroxy-6-methyl-2-(di-n-propylamino)tetralin | D2 | Potent Agonist | nih.gov |

This table is for illustrative purposes and includes data for analogues of the subject compound.

Table 2: Serotonin Receptor Affinity of Selected Aminotetralin Analogues

| Compound | Serotonin Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| 8-OH-DPAT | 5-HT1A | 0.92 | Agonist | acs.org |

| 5-Substituted-2-aminotetralins (general class) | 5-HT1A, 5-HT1B, 5-HT1D | Varies with substitution | Agonists | |

| N-Bn-THAZ | 5-HT2A, 5-HT2C | Potent | Agonist | |

| O-Bn-THAZ | 5-HT2A, 5-HT2C | Potent | Agonist |

This table is for illustrative purposes and includes data for analogues of the subject compound.

The data presented in these tables underscore the profound influence of subtle structural modifications on the receptor binding profiles of aminotetralin derivatives. The position of hydroxyl groups, the nature of substituents on the aromatic ring, and the alkyl groups on the amino function all play a critical role in determining both affinity and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,12H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYACPVPEDYPRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC(=C(C=C2C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402364 | |

| Record name | 3-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28094-04-4 | |

| Record name | 3-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5,6,7,8-tetrahydro-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Pathways for 3 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol

Established Synthetic Routes to 3-Amino-5,6,7,8-tetrahydronaphthalen-2-ol and Related Structures

The synthesis of this compound and its analogs can be achieved through several established chemical transformations. These routes often involve the manipulation of functional groups on the tetrahydronaphthalene scaffold.

Reduction of Nitro-tetrahydronaphthalene Precursors

A common and direct method for the synthesis of this compound involves the reduction of a nitro-substituted precursor. The starting material for this synthesis is 3-Nitro-5,6,7,8-tetrahydronaphthalen-2-ol. chemicalbook.comnih.gov The nitro group at the 3-position can be readily reduced to an amino group using various reducing agents.

Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere, are typically effective for this transformation. Other reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) or iron (Fe) in acetic acid can also be employed. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

Table 1: Reduction of 3-Nitro-5,6,7,8-tetrahydronaphthalen-2-ol

| Starting Material | Product | Reagents and Conditions |

|---|

Synthesis via Epoxide Ring Opening Reactions for Aminotetralinols

The synthesis of aminotetralinols, including derivatives of this compound, can be achieved through the ring-opening of epoxide precursors. This method is a versatile approach for introducing amino and hydroxyl groups in a specific stereochemical relationship. The reaction involves the nucleophilic attack of an amine on an epoxide ring, leading to the formation of a β-amino alcohol. rroij.comrsc.orgjsynthchem.com

The regioselectivity of the epoxide ring-opening is a critical aspect of this synthetic route. mdpi.com In general, under basic or neutral conditions, the amine will attack the less sterically hindered carbon of the epoxide. rroij.com However, the choice of solvent and catalyst can influence the outcome. rsc.orgorganic-chemistry.org For instance, the use of a protic solvent can facilitate the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

Utilization of Chalcone (B49325) Routes for Tetrahydronaphthalene Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are valuable intermediates in the synthesis of various heterocyclic and carbocyclic compounds. nih.govscienceopen.com A synthetic strategy involving chalcone intermediates can be employed to construct the tetrahydronaphthalene framework with the desired amino and hydroxyl functionalities.

This approach typically begins with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde to form the chalcone backbone. tubitak.gov.trresearchgate.netnih.gov Subsequent cyclization and functional group manipulations can then lead to the desired tetrahydronaphthalene derivative. For example, a functionalized tetrahydronaphthalene can serve as a precursor for the synthesis of novel chalcones, which can then be further modified. tubitak.gov.tr

Radiosynthesis for Labeled Compounds

For applications in medical imaging and biological studies, radiolabeled versions of aminotetralinols are often required. The radiosynthesis of these compounds typically involves the introduction of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule. nih.govresearchgate.net

One common strategy for ¹¹C-labeling involves the alkylation of a suitable precursor with a ¹¹C-labeled alkylating agent, such as [¹¹C]methyl iodide or [¹¹C]propyl iodide. nih.gov For example, the radiosynthesis of 2-(N-alkyl-N-1'-¹¹C-propyl)amino-5-hydroxytetralin analogs has been achieved by coupling the appropriate secondary amine precursor with ¹¹C-propionyl chloride, followed by reduction of the resulting amide. nih.gov

Advanced Synthetic Approaches for Enantiopure Isomers of Aminotetralinols

The biological activity of aminotetralinols is often stereospecific, necessitating the development of synthetic methods that can produce enantiomerically pure isomers. Advanced synthetic approaches, particularly those employing biocatalysis, have emerged as powerful tools for achieving high enantioselectivity.

Chemoenzymatic Preparations for Chiral Aminotetralin Analogues

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations to produce chiral compounds. diva-portal.orgnih.gov Enzymes such as lipases, ketoreductases, and transaminases are increasingly being used to synthesize enantiopure amines and alcohols. researchgate.networktribe.comdovepress.com

For the synthesis of chiral aminotetralin analogues, imine reductases (IREDs) and transaminases (TAs) are particularly relevant. researchgate.networktribe.com These enzymes can catalyze the asymmetric reduction of imines or the asymmetric amination of ketones, respectively, to produce chiral amines with high enantiomeric excess. For instance, an engineered imine reductase has been utilized in the total synthesis of rotigotine, a drug with a chiral aminotetralin core. researchgate.net Similarly, transaminases have been employed for the conversion of a substituted tetralone to the corresponding (S)-amine with excellent selectivity. worktribe.com

Table 2: Chemoenzymatic Synthesis of Chiral Amines

| Enzyme Class | Reaction Type | Substrate | Product |

|---|---|---|---|

| Imine Reductase (IRED) | Asymmetric reductive amination | Imine/Ketone + Amine | Chiral Amine |

Application of Transition Metal Catalysis in Aminotetralin Synthesis

Transition metal-catalyzed reactions offer powerful and efficient methods for the construction of the aminotetralin framework. While direct transition metal-catalyzed synthesis of this compound is not extensively documented, analogous transformations on related structures highlight the potential of these methods.

One of the key applications of transition metal catalysis in this area is asymmetric transfer hydrogenation (ATH). Chiral diamine ligands, when complexed with transition metals such as rhodium, iridium, or ruthenium, can effectively catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity. nih.govmdpi.com For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for the ATH of dihydroisoquinolines, which are structurally related to the aminotetralin core. nih.govmdpi.com This suggests that a similar strategy could be employed for the enantioselective synthesis of this compound from a corresponding enamine or imine precursor.

The general approach would involve the formation of an imine from a tetralone precursor, followed by asymmetric reduction using a chiral transition metal catalyst. The choice of metal, ligand, and reaction conditions would be critical in achieving high conversion and enantiomeric excess.

Table 1: Examples of Transition Metal Catalysts in Asymmetric Hydrogenation

| Metal | Chiral Ligand Type | Substrate Type |

| Rhodium | Chiral Diamine | Cyclic Imines |

| Iridium | Chiral Diamine | Cyclic Imines |

| Ruthenium | TsDPEN | Cyclic Imines |

This table presents examples of catalyst systems used in analogous asymmetric hydrogenations, which could be adapted for the synthesis of the target compound.

Enantiomeric Resolution Techniques for Isomeric Purity

Achieving high isomeric purity is paramount for the development of chiral compounds for biological applications. When asymmetric synthesis is not employed or does not yield sufficient enantiomeric excess, enantiomeric resolution techniques are utilized to separate the racemic mixture.

A powerful method for the resolution of chiral alcohols and amines is dynamic kinetic resolution (DKR). This technique combines the enzymatic resolution of a racemate with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. For example, the kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol has been achieved using lipase (B570770) from Candida antarctica. mdpi.com This enzymatic acylation preferentially acetylates one enantiomer, allowing for the separation of the acetylated product from the unreacted alcohol. This approach is highly relevant for the resolution of this compound, which also possesses a secondary alcohol.

Classical resolution using chiral resolving agents is another common technique. This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomers can then be separated by fractional crystallization, followed by the liberation of the enantiomerically pure amine. The efficiency of this method depends on the difference in solubility between the diastereomeric salts.

Table 2: Common Enantiomeric Resolution Techniques

| Technique | Principle | Applicability to Target Compound |

| Dynamic Kinetic Resolution | Enzymatic resolution coupled with in-situ racemization. | The hydroxyl group can be a target for enzymatic acylation. |

| Classical Resolution | Formation and separation of diastereomeric salts. | The amino group can form salts with chiral acids. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Both enantiomers can be separated analytically or preparatively. |

Strategies for Derivatization and Functional Group Modification of the Aminotetralin Core

Introduction and Removal of Amino Protecting Groups

The selective modification of the aminotetralin core often requires the protection of the reactive amino group to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

Commonly used amino protecting groups in organic synthesis include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.com The Boc group is typically stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). ug.edu.pl The Fmoc group, on the other hand, is stable to acidic conditions but is cleaved by bases, such as piperidine. This orthogonality allows for selective deprotection in the presence of other protecting groups. jocpr.com

For the synthesis of complex molecules, a variety of other protecting groups are available, each with its own unique cleavage conditions. The selection of an appropriate protecting group strategy is a key step in the design of a synthetic route. jocpr.com

Table 3: Common Amino Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine) |

| Carbobenzyloxy | Cbz (Z) | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acid or Base Hydrolysis |

Incorporation of Heterocyclic Rings and Bioisosteric Replacements

The derivatization of the aminotetralin core through the incorporation of heterocyclic rings can lead to compounds with novel biological activities. This strategy is often employed in drug discovery to explore new chemical space and improve pharmacokinetic and pharmacodynamic properties.

One approach involves the construction of fused heterocyclic systems. For example, thienopyrimidine derivatives, which are known to possess a wide range of biological activities, can be synthesized from amino-thiophene precursors. researchgate.net Similarly, the synthesis of tetrahydro ug.edu.pljocpr.comnaphthyridine systems can be achieved through the condensation of 4-piperidinones with dinitropyridones. researchgate.net These methodologies could potentially be adapted to utilize this compound as a starting material for the synthesis of novel fused heterocyclic compounds.

Bioisosteric replacement is another key strategy in medicinal chemistry, where a functional group is replaced by another group with similar physical or chemical properties to enhance biological activity or reduce toxicity. ufrj.br For the aminotetralin scaffold, the phenyl ring could be replaced by a heteroaromatic ring such as thiophene, pyridine, or pyrazole. These modifications can alter the electronic properties, lipophilicity, and metabolic stability of the molecule. acs.org

Table 4: Examples of Heterocyclic Bioisosteres for an Aromatic Ring

| Original Group | Bioisosteric Replacement | Potential Impact |

| Phenyl | Pyridyl | Introduction of a hydrogen bond acceptor, altered polarity. |

| Phenyl | Thienyl | Altered electronic properties and metabolic profile. |

| Phenyl | Pyrrolyl | Introduction of a hydrogen bond donor, altered polarity. |

| Phenyl | Oxazolyl | Altered polarity and hydrogen bonding capacity. |

Modifications of Hydroxyl and Amine Functionalities

The hydroxyl and amine functionalities of this compound are key handles for further derivatization, allowing for the introduction of a wide range of substituents.

The hydroxyl group can undergo various transformations, including etherification, esterification, and oxidation. nih.gov For instance, the Williamson ether synthesis can be used to introduce alkyl or aryl substituents. Esterification with carboxylic acids or their derivatives can be used to introduce ester functionalities, which can act as prodrugs or modulate the compound's solubility. The selective protection of the hydroxyl group, for example as a silyl (B83357) ether, allows for chemical modifications at other positions of the molecule. nih.gov

The primary amine is a versatile functional group that can be readily acylated to form amides, alkylated to form secondary or tertiary amines, or used in the formation of sulfonamides. Reductive amination with aldehydes or ketones is a powerful method for introducing a variety of substituents onto the nitrogen atom. The amine can also serve as a nucleophile in the synthesis of various heterocyclic rings.

The strategic and selective modification of these two functional groups is essential for the development of derivatives of this compound with tailored properties.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 3-Amino-5,6,7,8-tetrahydronaphthalen-2-ol and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the constitution and relative stereochemistry of the molecule can be established.

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its structural fragments: a 1,2,3-trisubstituted benzene (B151609) ring and a substituted cyclohexyl ring.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The protons on the aromatic ring are expected to appear in the range of δ 6.5-7.5 ppm. The specific substitution pattern will lead to a distinct set of multiplets. For instance, the proton at C1, being ortho to the hydroxyl group, would likely resonate at a different frequency than the proton at C4.

Aliphatic Protons: The eight protons of the tetrahydronaphthalene ring system will resonate in the upfield region, typically between δ 1.5 and 3.5 ppm. The protons on carbons adjacent to the amino and hydroxyl groups (C3 and C2) and the benzylic protons (C5 and C8) would be shifted downfield due to the influence of the heteroatoms and the aromatic ring.

Amine and Hydroxyl Protons: The protons of the -NH₂ and -OH groups will exhibit broad signals with chemical shifts that are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. These typically appear in a wide range from δ 3.0 to 5.0 ppm for the amine and δ 4.0 to 8.0 ppm for the phenol.

Expected ¹³C NMR Spectral Features:

The carbon skeleton would be revealed by the ¹³C NMR spectrum, with aromatic carbons appearing between δ 110-160 ppm and aliphatic carbons between δ 20-50 ppm. The carbons bearing the hydroxyl (C2) and amino (C3) groups would be significantly deshielded.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-1 | ~6.7 | d | Aromatic proton ortho to -OH |

| H-4 | ~7.0 | d | Aromatic proton |

| Aliphatic CH₂ (C5, C6, C7, C8) | 1.7 - 3.0 | m | Complex multiplets for the saturated ring |

| Aliphatic CH (C3) | ~3.5 | m | Methine proton adjacent to -NH₂ |

| NH₂ | 3.0 - 5.0 | br s | Broad singlet, exchangeable with D₂O |

| OH | 4.0 - 8.0 | br s | Broad singlet, exchangeable with D₂O |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₃NO), the exact mass is 163.0997 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 163. Subsequent fragmentation would likely involve the loss of small neutral molecules or radicals, providing clues to the structure.

Key Fragmentation Pathways:

Loss of NH₃: A common fragmentation for primary amines is the loss of ammonia (B1221849), which would result in a peak at m/z 146.

Loss of H₂O: The hydroxyl group can be lost as a water molecule, leading to a fragment at m/z 145.

Benzylic Cleavage: Cleavage of the bonds at the benzylic positions (C4a-C5 and C8a-C8) is a favorable process in tetralin systems.

Retro-Diels-Alder Reaction: The saturated ring of the tetralin system can undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄, 28 Da), which would generate a fragment ion at m/z 135.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 146 | [M - NH₃]⁺ | Loss of ammonia from the amino group |

| 145 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |

| 135 | [M - C₂H₄]⁺ | Result of a retro-Diels-Alder reaction |

| 120 | [M - C₂H₄ - NH]⁺ | Further fragmentation after retro-Diels-Alder |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

Characteristic IR Absorption Bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

N-H Stretch: The primary amine (-NH₂) group will typically show two sharp to medium absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretch (Aromatic): Absorption bands for C-H stretching in the aromatic ring are expected just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.

C-H Stretch (Aliphatic): C-H stretching vibrations of the saturated part of the molecule will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the phenolic hydroxyl group will produce a strong band in the 1200-1260 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amine will appear in the 1020-1250 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Phenol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic | C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium |

| Phenol | C-O Stretch | 1200 - 1260 | Strong |

| Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment

For chiral derivatives of this compound, where the amino group at C3 creates a stereocenter, Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute configuration (R or S). ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The experimental ECD spectrum is a plot of this differential absorption versus wavelength and is characterized by positive or negative Cotton effects. The assignment of the absolute configuration is often achieved by comparing the experimental ECD spectrum with the theoretical spectrum calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT).

The process involves:

Performing a conformational search for the R and S enantiomers to identify all low-energy conformers.

Calculating the ECD spectrum for each conformer.

Generating a Boltzmann-averaged ECD spectrum for each enantiomer.

Comparing the calculated spectra with the experimental spectrum. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.

For aminotetralin derivatives, the electronic transitions of the aromatic chromophore are perturbed by the chiral center in the adjacent ring, giving rise to a characteristic ECD spectrum.

UV-Visible Absorption Spectroscopy in Electronic State Investigations

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. The hydroxyl and amino groups are strong auxochromes, which typically cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

For aminophenol derivatives, two main absorption bands are typically observed:

An intense band around 200-240 nm, corresponding to a π → π* transition.

A less intense band at longer wavelengths, around 270-300 nm, also arising from a π → π* transition, often referred to as the benzenoid band.

The position and intensity of these bands can be influenced by the solvent polarity and pH, due to the potential for protonation of the amino group and deprotonation of the hydroxyl group, which alters the electronic structure of the chromophore.

Laser Spectroscopic Techniques for Conformationally Selective Absorption Spectra

Advanced laser spectroscopic techniques, such as Resonance-Enhanced Multiphoton Ionization (REMPI) coupled with a supersonic jet expansion, can provide highly resolved electronic and vibrational spectra of molecules in the gas phase. This approach allows for the study of individual conformers of a molecule, as the cooling in the supersonic jet populates only the lowest energy conformational states.

For a flexible molecule like this compound, where the saturated ring can adopt different conformations (e.g., half-chair), these techniques could be used to:

Identify the number of stable conformers present in the gas phase.

Obtain conformation-specific UV and IR spectra.

Investigate the effects of intramolecular hydrogen bonding between the amino and hydroxyl groups on the molecular conformation and electronic structure.

By comparing the experimentally observed spectra with theoretical calculations for different possible conformers, a detailed picture of the conformational landscape of the isolated molecule can be constructed.

Computational Chemistry and Theoretical Investigations of 3 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These methods allow for a detailed analysis of molecular orbitals and the nature of electronic transitions, which are fundamental to a molecule's reactivity and spectroscopic behavior.

The electronic structure of aminotetralin derivatives is analyzed through calculations that determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited. For aromatic systems like the aminotetralin core, these orbitals are typically associated with the π-electron system. The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. Visualizations of these orbitals show the electron density distribution, highlighting the delocalization of electrons across the aromatic ring and the influence of the amino and hydroxyl substituents. researchgate.net

Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. researchgate.net This analysis yields excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths (f). The oscillator strength is a dimensionless quantity that represents the probability of a specific electronic transition occurring upon absorption of light. researchgate.netechemi.com It is directly proportional to the square of the transition dipole moment, which quantifies the change in dipole moment of the molecule during the transition. umb.edu Transitions with high oscillator strengths are considered "allowed" and correspond to intense peaks in an absorption spectrum, whereas those with low or zero oscillator strength are "forbidden" and result in weak or absent absorption bands. umb.edu For a molecule like 3-Amino-5,6,7,8-tetrahydronaphthalen-2-ol, TD-DFT calculations can predict the λmax and intensity of its UV-visible absorption bands, arising from π-π* transitions within the aromatic system. lasalle.edu

Below is an example table illustrating typical output from a TD-DFT calculation for an organic molecule.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.50 | 275 | 0.15 |

| S0 → S2 | 4.95 | 250 | 0.45 |

| S0 → S3 | 5.40 | 230 | 0.08 |

| Note: This table is illustrative and does not represent actual calculated data for this compound. |

The nature of electronic transitions can be further investigated to determine their charge-transfer (CT) character. In donor-acceptor systems, an electronic excitation can involve the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part. nih.govrsc.org In this compound, the amino and hydroxyl groups are electron-donating, while the naphthalene (B1677914) ring acts as the π-system. Analysis of the molecular orbitals involved in a transition (e.g., from HOMO to LUMO) can reveal if there is a significant spatial redistribution of electron density. researchgate.net Studies on related N-benzoylaminonaphthalenes have demonstrated that the position of the amino group on the naphthalene ring significantly influences the extent of charge separation in the excited state. rsc.org Such intramolecular charge transfer (ICT) events are sensitive to solvent polarity and are crucial for applications in materials science and for understanding biological interactions. nih.govrsc.org

Molecular Modeling and Simulation Approaches in Receptor Interaction Studies

Molecular modeling techniques, especially ligand-receptor docking, are essential for predicting how a small molecule like this compound might bind to a biological target, such as a protein receptor. nih.gov These computational methods provide a three-dimensional view of the binding mode and help rationalize observed biological activity. ekb.eg

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves sampling numerous possible conformations of the ligand within the binding pocket and scoring them based on a function that estimates the binding affinity. nih.gov

For aminotetralin derivatives, which are known to interact with targets like serotonin (B10506) and dopamine (B1211576) receptors, docking studies are pivotal. nih.govnih.gov For instance, extensive docking and molecular dynamics simulations have been performed on 5-substituted-2-aminotetralins with 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors. nih.govacs.org These studies revealed key interactions, such as an ionic bond between the protonated amine of the ligand and a conserved aspartate residue (D3.32) in the receptor. nih.gov The models also show how different substituents on the aminotetralin ring can exploit subtle differences in the receptor's binding pocket to achieve subtype selectivity. nih.govacs.org Docking studies on related tetrahydroquinoline derivatives have similarly been used to identify potential anti-inflammatory lead compounds by predicting their binding to p38 MAP kinase. researchgate.net

The results of docking studies are often presented in a table summarizing the predicted binding energies and key interactions.

| Ligand | Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 5-SAT Derivative | 5-HT1A | -9.8 | D116 (3.32), T199 (5.43), N386 (7.39) |

| 5-SAT Derivative | 5-HT1B | -10.2 | D129 (3.32), S212 (5.42), Y373 (7.38) |

| 5-SAT Derivative | 5-HT1D | -10.5 | D124 (3.32), S207 (5.42), Y368 (7.38) |

| Note: This table is based on findings for 5-substituted-2-aminotetralins (5-SATs) from literature and illustrates the type of data generated in docking studies. nih.gov |

These theoretical predictions guide the rational design of new analogues with improved affinity and selectivity for specific biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanism Elucidation

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations provide critical insights into their dynamic behavior, which is essential for understanding how they interact with biological targets.

Conformational Analysis: The tetrahydronaphthalene core of the molecule is not planar, and the substituents on the aliphatic ring can adopt various spatial orientations, known as conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. By simulating the molecule in a virtual environment, often mimicking physiological conditions (e.g., in a water box at 310 K), researchers can observe how the molecule folds and flexes. core.ac.uk This analysis reveals the preferred shapes the molecule is likely to adopt, which is a crucial determinant of its biological activity. The simulations track key parameters, such as torsional angles, to characterize major conformational changes. core.ac.uk

Binding Mechanism Elucidation: MD simulations are instrumental in visualizing and understanding the intricate process of a ligand binding to its receptor, such as a G protein-coupled receptor (GPCR). In studies of 2-aminotetralin analogs, MD simulations have been used to supplement homology modeling of receptors. nih.gov After an initial docking pose is predicted, MD simulations can refine this pose, showing how the ligand and receptor mutually adjust their conformations to achieve a stable complex. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the bound state. For instance, simulations can elucidate the role of specific amino acid residues in the binding pocket and how they interact with the functional groups (amino and hydroxyl groups) of the aminotetralin scaffold. nih.gov

By calculating the binding free energy over the course of the simulation, researchers can also gain a quantitative understanding of the binding affinity, helping to rationalize experimentally observed data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For aminotetralin derivatives, 3D-QSAR methods like CoMFA and CoMSIA have been particularly valuable.

In a typical 3D-QSAR study, a series of molecules with known activities are aligned based on a common scaffold. The surrounding space is then probed with virtual atoms to calculate steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA). These calculated values are then correlated with the biological activity to build a predictive model.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. The output of a CoMFA study is often visualized as a 3D contour map, which highlights regions where modifications to the molecular structure are likely to increase or decrease activity.

For aminotetralin derivatives, CoMFA has been successfully used to guide ligand design. For example, in a study on 5-substituted-2-aminotetralin analogs targeting serotonin receptors, CoMFA models were developed to understand the structural requirements for affinity and selectivity. nih.gov

The CoMFA contour maps from such studies provide clear, intuitive guidance for medicinal chemists:

Steric Maps: Green contours indicate regions where bulky substituents are favored, suggesting that adding larger groups in these areas could enhance binding affinity. Conversely, yellow contours mark regions where steric bulk is detrimental.

Electrostatic Maps: Blue contours identify areas where positive electrostatic potential is favorable, indicating that electron-withdrawing groups or positively charged moieties would be beneficial. Red contours show where negative potential is preferred, suggesting the placement of electron-donating groups or negatively charged atoms.

A study on dopamine D2 receptor antagonists constructed a CoMFA model with high statistical significance (R² = 0.95, Q² = 0.63), which indicated specific regions where bulky substituents were favored or disfavored. nih.gov The model also highlighted areas where negative or positive charges would be beneficial, providing a clear roadmap for optimizing the lead compounds. nih.gov

Table 1: Representative CoMFA Model Statistics for Aminotetralin Analogs

| Model Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| q² (or r²cv) | Cross-validated correlation coefficient; a measure of the model's predictive ability. | > 0.5 | nih.gov |

| r² (or r²conv) | Non-cross-validated correlation coefficient; a measure of how well the model fits the training data. | > 0.9 | nih.gov |

| SEE | Standard Error of Estimate; a measure of the model's precision. | Low values desired | researchgate.net |

| Components | The number of principal components used to build the model. | Varies (e.g., 5) | researchgate.net |

This table presents typical statistical values from 3D-QSAR studies on aminotetralin derivatives and related compounds to illustrate the robustness of the models.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. This provides a more detailed picture of the intermolecular interactions governing ligand-receptor binding.

CoMSIA models are used to predict the binding affinity of new, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates. The results are also presented as 3D contour maps, offering insights into the specific types of interactions that are important in different regions of the molecule.

For instance, a CoMSIA study on aminotetralin derivatives might reveal that:

A yellow contour near the amino group indicates that a hydrophobic substituent would increase activity.

A cyan contour near the hydroxyl group suggests that a hydrogen-bond donor in this position is beneficial for binding.

A magenta contour points to a region where a hydrogen-bond acceptor would be favorable.

These detailed insights are crucial for fine-tuning the structure of a lead compound to maximize its affinity for a specific biological target. nih.gov

Computational Approaches in Synthetic Route Optimization and Reaction Mechanism Prediction

Computational chemistry is increasingly being used to optimize the synthesis of complex molecules and to understand the underlying mechanisms of chemical reactions. While specific computational studies on the synthetic route of this compound are not prominent in the literature, the general methodologies are well-established.

Synthetic Route Optimization: Computer-aided synthesis planning (CASP) tools can propose potential synthetic routes for a target molecule. thepharmstudent.com These programs use databases of known chemical reactions to work backward from the target molecule to simpler, commercially available starting materials, a process known as retrosynthesis. thepharmstudent.com For a molecule like this compound, these tools could suggest various strategies for constructing the tetralin core and introducing the amino and hydroxyl groups in the desired positions. Furthermore, machine learning algorithms can be trained to predict reaction outcomes, yields, and optimal reaction conditions (e.g., temperature, solvent, catalyst), thereby reducing the amount of trial-and-error experimentation required in the lab. mdpi.com

Reaction Mechanism Prediction: Quantum mechanics (QM) calculations can be employed to study the detailed mechanism of a chemical reaction at the atomic level. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This allows for the prediction of reaction feasibility, potential side products, and the role of catalysts. For the synthesis of aminotetralins, QM methods could be used to investigate key steps, such as asymmetric hydrogenation or reductive amination, to understand the factors that control stereoselectivity and yield. These computational insights can lead to the development of more efficient and selective synthetic methods.

Structure Activity Relationship Sar and Receptor Interaction Studies of 3 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol Analogues

Aminotetralin Analogues as Dopamine (B1211576) Receptor Ligands (D2/D3)

Analogues of 2-aminotetralin have been a focal point in the development of ligands for the D2-like family of dopamine receptors (D2, D3, and D4). Due to the high structural homology between these receptor subtypes, especially within the orthosteric binding site, achieving selectivity has been a significant challenge. nih.govnih.govnih.gov Nevertheless, systematic modifications of the aminotetralin structure have yielded compounds with high affinity and, in some cases, notable selectivity for the D3 receptor over the D2 receptor. nih.govelsevierpure.comnih.gov

Impact of Core Structure Modifications and Substituent Effects on Binding Affinity and Selectivity

Modifications to both the aromatic ring and the amino group of the 2-aminotetralin scaffold have profound effects on the binding affinity and selectivity for D2 and D3 receptors.

The position of the hydroxyl group on the aromatic ring is a critical determinant of activity. Compounds with a hydroxyl group at the 5-position generally exhibit high postsynaptic D2 receptor stimulating potency. nih.gov In contrast, analogues lacking this 5-OH substitution, such as those with a 7-hydroxy group, tend to show higher selectivity for D3 receptors or dopamine autoreceptors. nih.govnih.gov For instance, (R)-7-hydroxy-2-dipropylaminotetralin (7-OH-DPAT) displays a 70-fold selectivity for the D3 receptor. nih.gov

Substitution on the nitrogen atom also significantly influences the pharmacological profile. N,N-dialkylation is a common feature of potent D2/D3 ligands. While N,N-dipropyl substitution is often optimal for D3 affinity, other alkyl groups can be tolerated without completely losing activity. elsevierpure.com Introducing an N-(3'-iodo-2'-propenyl) group alongside an N-propyl group on various hydroxylated aminotetralin cores generally results in high to moderate affinity for D3 receptors. nih.gov Among these, the 5-hydroxy derivative, 5-OH-PIPAT, demonstrated the highest binding affinity for D3 receptors (Ki = 0.99 nM) and favorable selectivity over D2 and 5-HT1A receptors. nih.gov

Further modifications, such as fusing additional rings to the aminotetralin core to create octahydrobenzoquinolines and hexahydrobenzoindoles, have led to the development of novel antagonists with high potency and selectivity for the D3 receptor. nih.gov

| Compound | Modification | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|---|

| (R)-7-OH-DPAT | 7-OH, N,N-dipropyl | ~1 | ~70 | ~70 |

| 5-OH-PIPAT | 5-OH, N-propyl, N-(3'-iodo-2'-propenyl) | 0.99 | 327 (low affinity state) | >300 |

| (1S,2R)-AJ-148 | cis-C1-methyl, 7-OH, N,N-dipropyl | ~2 | ~76 | 38 |

Data compiled from studies on cloned human dopamine receptors. nih.govnih.gov

Stereochemical Influence on D2/D3 Receptor Activity

The stereochemistry of the 2-aminotetralin core is a crucial factor in its interaction with D2 and D3 receptors. Biological systems often exhibit stereoselectivity, and this is particularly evident in the binding of chiral ligands to GPCRs. researchgate.netnih.govwiley-vch.de For 7-hydroxy-N,N-dipropyl-2-aminotetralin (7-OH-DPAT), the (R)-enantiomer is responsible for the high-affinity binding to D3 receptors, displaying significantly greater affinity and selectivity than the (S)-enantiomer. nih.gov

Elucidation of Specific Binding Pockets and Molecular Determinants for Receptor Selectivity

Despite the high homology between D2 and D3 receptors, subtle differences in their amino acid sequences, particularly in the extracellular loops and at the extracellular ends of the transmembrane (TM) helices, create opportunities for achieving selectivity. nih.gov The primary binding site, often called the orthosteric binding site (OBS), is highly conserved and is where dopamine and related agonists bind. nih.govnih.gov Key interactions in this pocket for aminotetralin agonists include a salt bridge between the protonated amine of the ligand and a conserved aspartic acid residue (Asp114 in D2, Asp110 in D3) in TM3. nih.govcenterforbiomolecularmodeling.org Additionally, the phenolic hydroxyl group of the ligand typically forms a hydrogen bond with a serine residue in TM5 (e.g., Ser193 in D2). nih.gov

Selectivity for the D3 receptor over the D2 receptor is often achieved by ligands that extend beyond the OBS to interact with a less conserved secondary binding pocket (SBP). nih.govnih.govcenterforbiomolecularmodeling.org This SBP is located near the extracellular ends of TM2, TM7, and extracellular loop 1 (EL1). nih.govacs.org The divergence in amino acid residues between D2 and D3 in this region allows for the design of bitopic or hybrid ligands that can simultaneously engage both the OBS and the SBP, leading to enhanced D3 affinity and selectivity. nih.govnih.govmdpi.com For example, docking studies of D3-selective antagonists have revealed that an aryl amide moiety can occupy this SBP, which differs significantly between D2R and D3R, providing a structural basis for selectivity. centerforbiomolecularmodeling.org Furthermore, computational models suggest that the binding cavity of the D2 receptor is shallower than that of the D3 receptor, which may explain why more extended ligands often show greater affinity for D3. nih.gov

Development of Hybrid Pharmacophores for Optimized D2/D3 Receptor Interactions

The hybrid pharmacophore approach combines structural motifs from different classes of ligands to create novel molecules with improved properties. This strategy has been successfully applied to 2-aminotetralin analogues to enhance D2/D3 receptor affinity and selectivity. nih.gov One prominent example involves merging the 2-aminotetralin scaffold (an agonist pharmacophore) with an arylpiperazine moiety (often found in D2/D3 antagonists) via an alkyl linker. nih.govresearchgate.net

This approach led to the development of a series of 7-hydroxy-2-[N-alkyl-(N-(4-phenylpiperazine)-alkyl)amino]tetralins. nih.gov Initial studies found that a four-methylene butyl linker produced potent ligands for both D2 and D3 receptors. Subsequent SAR studies, focusing on optimizing the linker and the arylpiperazine portion, resulted in novel compounds exhibiting 50- to 100-fold selectivity for the D3 receptor. nih.govresearchgate.net The design of these hybrid molecules, also referred to as bitopic ligands, leverages interactions with both the highly conserved orthosteric binding site and a more variable secondary binding pocket to achieve selectivity. nih.govmdpi.com This strategy has also been used to create multifunctional drugs, such as D2/D3 agonists with added iron-chelating properties for potential neuroprotective applications. researchgate.net

Aminotetralin Analogues as Serotonin (B10506) Receptor Ligands (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, 5-HT7)

The 2-aminotetralin scaffold is also a privileged structure for developing ligands for serotonin (5-HT) receptors, particularly the 5-HT1 receptor subfamily. nih.govnih.gov The high sequence homology among the 5-HT1 subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F) makes the development of subtype-selective ligands challenging. nih.govnih.govacs.org

A structure-based design approach using a 5-substituted-2-aminotetralin (5-SAT) chemotype has been employed to explore the molecular determinants for binding and function at 5-HT1 subtypes. nih.govnih.gov These studies revealed that 5-SATs can demonstrate high affinity (Ki ≤ 25 nM) at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov A significant stereoselective preference was observed, with the (2S)-enantiomers showing at least 50-fold higher affinity than the (2R)-enantiomers. nih.govresearchgate.net Interestingly, these compounds displayed negligible affinity (Ki > 1 μM) at the 5-HT1F receptor. nih.gov

Molecular Determinants Governing Selective Binding and Signaling at Serotonin Receptor Subtypes

The serotonin (5-HT) system, with its numerous receptor subtypes, presents a significant challenge for designing selective ligands due to the high homology among these receptors. Analogues of 3-amino-5,6,7,8-tetrahydronaphthalen-2-ol, particularly the 5-substituted-2-aminotetralins (5-SATs), have been instrumental in mapping the molecular determinants for selective binding and signaling at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov

Key determinants for selectivity in this class of compounds include:

Stereochemistry at the C2 Position: A consistent finding across studies is the critical role of stereochemistry at the C2 position of the aminotetralin core. The (S)-enantiomer generally exhibits significantly higher affinity (ranging from 35- to 1000-fold) at 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-enantiomer, irrespective of the substitutions at the C2 or C5 positions. nih.gov This stereopreference highlights a specific spatial orientation required for optimal interaction with the binding pockets of these receptors.

Substitution at the C5 Position: The nature of the substituent at the C5 position of the tetralin ring plays a crucial role in modulating both affinity and functional activity at different 5-HT1 subtypes. For instance, in the case of 5-SATs with an N,N-dimethylamine group at the C2 position, a phenyl substituent at C5 (5-PAT) results in a more than 10-fold higher potency at the 5-HT1D receptor compared to the 5-HT1A and 5-HT1B receptors. nih.gov Furthermore, this analogue acts as a full agonist at 5-HT1A and 5-HT1D receptors but only as a weak partial agonist at the 5-HT1B receptor. nih.gov This demonstrates that modifications at the C5 position can fine-tune the functional profile of these ligands.

N-Substitution on the Amino Group: Alterations to the substituents on the nitrogen atom of the amino group also significantly impact receptor affinity. For example, substituting the N,N-dimethylamine group with a larger N,N-dipropylamine moiety generally leads to higher affinity across the 5-HT1 receptor subtypes. acs.org

The following table summarizes the binding affinities (Ki, nM) of selected 2-aminotetralin analogues at different serotonin receptor subtypes.

| Compound | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |

|---|---|---|---|

| (2S)-5-PAT | 15 | 18 | 1.4 |

| (2S)-FPT | 12 | 10 | 1.2 |

| (2S)-CPT | 25 | 8.5 | 1.8 |

Structure-Activity Relationships of Bioisosteric Replacements for Serotonin Receptors

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. In the context of 2-aminotetralin analogues, various bioisosteric modifications have been explored to enhance affinity and selectivity for serotonin receptors.

One area of focus has been the replacement of the phenyl group at the C5 position with other aromatic systems. For example, the introduction of a 2'-halophenyl substituent can influence binding preference. While a 2'-fluorophenyl group (FPT) results in similar affinities at 5-HT1A and 5-HT1B receptors, a 2'-chlorophenyl substituent (CPT) leads to a preference for the 5-HT1B receptor over the 5-HT1A receptor. nih.gov

Furthermore, the exploration of different heterocyclic rings as bioisosteres for the C5-phenyl group has been investigated. However, the substitution with various 5-membered heteroaromatic systems did not yield significant differences in affinity between the analogues at any of the 5-HT1 subtypes, failing to produce high selectivity for any particular subtype. nih.gov

The table below illustrates the impact of bioisosteric replacements at the C5 position on the binding affinity of (2S)-N,N-dimethyl-2-aminotetralin analogues at serotonin receptors.

| C5-Substituent | Analogue | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |

|---|---|---|---|---|

| Phenyl | 5-PAT | 15 | 18 | 1.4 |

| 2'-Fluorophenyl | FPT | 12 | 10 | 1.2 |

| 2'-Chlorophenyl | CPT | 25 | 8.5 | 1.8 |

Interactions with Other Receptor Systems and Cellular Pathways

While the primary focus of research on this compound analogues has been on serotonin receptors, their interactions with other receptor systems and cellular pathways have also been investigated, revealing a complex pharmacological profile.

Alpha-1A Adrenergic Receptor Agonism and Related Cellular Pathway Activation (e.g., ERK)

Substituted 2-aminotetralins have been identified as potent and selective direct-acting agonists at postjunctional alpha-1 adrenergic receptors. nih.gov The alpha-1A adrenergic receptor, a subtype of the alpha-1 adrenoceptor, is a Gq/11-coupled receptor that, upon activation, stimulates phospholipase C, leading to the generation of inositol (B14025) triphosphate and diacylglycerol. amegroups.cn This signaling cascade can subsequently activate various downstream pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and proliferation.

SAR studies on 2-aminotetralin analogues have revealed that substitution at both the 5 and 8 positions of the aromatic ring is optimal for potent alpha-1 agonist activity. nih.gov Removal of a substituent from either of these positions results in a decrease in both potency and efficacy. Conversely, substitutions at the 6 and 7 positions are generally unfavorable for activity. nih.gov The nature of the N-substituent also plays a role, with methyl, ethyl, or dimethyl substitutions being compatible with high agonist potency, while larger groups are detrimental. nih.gov

The following table provides the EC50 values for selected 2-aminotetralin analogues as alpha-1 adrenoceptor agonists.

| Compound | Substituents | alpha-1 Agonist EC50 (nM) |

|---|---|---|

| Analogue 1 | 5-(thiomethyl)-8-methoxy | 12 |

| Analogue 2 | 5-methoxy | >10000 |

| Analogue 3 | 8-methoxy | >10000 |

Modulation of Tyrosine Hydroxylase Activity and Dopamine Biosynthesis

The influence of 2-aminotetralin derivatives on dopamine biosynthesis has been investigated, primarily through their effects on tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. wikipedia.org Tyrosine hydroxylase converts L-tyrosine to L-DOPA, which is then converted to dopamine. hilarispublisher.com The activity of this enzyme is modulated by various factors, including feedback inhibition by catecholamines and regulation by dopamine receptors. nih.gov

Studies have shown that certain 2-aminotetralin derivatives, such as N-alkylated 2-amino-5-hydroxytetralins, act as central dopamine receptor agonists. nih.gov The dopaminergic activity of these compounds is influenced by the nature of the N-substituent, with an n-propyl group being optimal for activity. nih.gov It has been suggested that one of the N-substituents needs to fit into a specific receptor cavity. nih.gov

Furthermore, dopamine D2-like receptor agonists, including the tetralin derivative (+/-)-7-hydroxydipropylaminotetralin (7-OH-DPAT), have been shown to decrease striatal tyrosine hydroxylase activity. nih.gov This suggests that 2-aminotetralin analogues can indirectly modulate dopamine biosynthesis through their actions at dopamine receptors, which in turn regulate the activity of tyrosine hydroxylase.

Role As Precursors and Intermediates in Advanced Organic Synthesis

Synthesis of Related Tetralin Derivatives and Analogues for Chemical Libraries

The 5,6,7,8-tetrahydronaphthalene (tetralin) core is a privileged scaffold in medicinal chemistry. By utilizing 3-amino-5,6,7,8-tetrahydronaphthalen-2-ol and its close analogues as starting points, chemists can generate large libraries of related derivatives for biological screening. The functional groups on the tetralin ring provide reactive handles for a multitude of synthetic modifications, leading to analogues with diverse physicochemical properties.

One common strategy involves using the tetralin moiety as a foundational structure and building upon it. For instance, related starting materials like 6-acetyltetralin can be subjected to a Claisen-Schmidt condensation with various aromatic aldehydes to produce chalcone-like intermediates, specifically 3-aryl-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-ones. rsc.org These intermediates are highly versatile and can be used to synthesize a wide range of heterocyclic derivatives attached to the tetralin core, including pyrazolines, pyrimidines, and pyridines. rsc.org This approach allows for the systematic variation of substituents, which is a cornerstone of building chemical libraries for structure-activity relationship (SAR) studies.

Another approach starts with 5,6,7,8-tetrahydro-2-naphthol, a closely related precursor. This compound can be elaborated through a multi-step synthesis involving reactions like etherification with ethyl 2-chloroacetate, hydrazination, and subsequent condensation with isothiocyanates and phenacyl bromides. nih.gov This sequence yields complex N'-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazol-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives. nih.gov The ability to introduce different substituted phenyl rings in the final step highlights the utility of the tetralin scaffold in creating a diverse set of analogues.

The following table showcases examples of tetralin derivatives synthesized for chemical libraries, demonstrating the structural diversity that can be achieved.

| Starting Material | Reaction Sequence | Final Derivative Class | Ref |

| 6-Acetyltetralin | Claisen-Schmidt condensation, cyclization with thiourea | Thioxopyrimidines | rsc.org |

| 6-Acetyltetralin | Claisen-Schmidt condensation, cyclization with hydrazine | Pyrazolines | rsc.org |

| 5,6,7,8-Tetrahydro-2-naphthol | Etherification, hydrazination, condensation | Thiazoline-acetohydrazides | nih.gov |

These synthetic routes underscore the importance of the tetralin framework as a versatile template for generating libraries of compounds with potential therapeutic applications.

Formation of Aminoalkyl-tetralones and Tetralols as Building Blocks

The aminotetralin framework, particularly aminotetralols like this compound, is not only a target structure but also a crucial building block for more complex molecules. The amino group is a key site for modification, allowing for the synthesis of a variety of aminoalkyl derivatives. These derivatives, in turn, serve as valuable intermediates for further synthetic elaboration.

A primary method for creating these building blocks is the N-alkylation of the amino group. Research into the structure-activity relationships of 2-aminotetralin derivatives has led to the synthesis of a series of N-alkyl and N,N-dialkyl substituted aminotetralins. nih.gov These reactions typically involve treating the primary aminotetralin with alkyl halides or employing reductive amination with aldehydes or ketones. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst, represents a modern, atom-efficient method for N-alkylation. nih.gov This process involves the temporary dehydrogenation of the alcohol to an aldehyde, condensation with the amine, and subsequent reduction of the resulting imine. nih.gov

These N-alkylation strategies transform the parent aminotetralol into a diverse set of secondary and tertiary amines, effectively creating new, more complex aminoalkyl-tetralol building blocks. The choice of the alkyl group (e.g., methyl, ethyl, propyl) can be systematically varied to fine-tune the properties of the resulting molecule for specific applications, such as optimizing receptor binding affinity. nih.gov

The table below summarizes various N-alkylation approaches used to modify aminotetralin scaffolds, creating new building blocks.

| Amine Substrate | Alkylating Agent | Method | Product Type | Ref |

| 2-Aminotetralin | Primary Alcohols | Borrowing Hydrogen (Ru-based catalyst) | N-alkyl-2-aminotetralin | nih.gov |

| Primary Aromatic Amine | Nitriles | Catalytic Hydrogenation (Pd/C) | Secondary Aromatic Amine | rsc.org |

| 2-Amino-5-hydroxytetralin | Alkyl Halides | Nucleophilic Substitution | N-Alkyl-2-amino-5-hydroxytetralin | nih.gov |

The resulting aminoalkyl-tetralols can then be used in subsequent reactions, such as peptide couplings or further heterocycle formations, demonstrating their utility as versatile synthetic intermediates.

Preparation of Fused Heterocyclic Systems (e.g., Naphtho[2,3-b]furan Derivatives)

The structure of this compound is an ideal precursor for the construction of fused heterocyclic systems, where a new ring is built onto the existing tetralin framework. The adjacent amino and hydroxyl groups can participate in cyclization reactions to form heterocycles, a common strategy in the synthesis of complex natural products and pharmacologically active molecules. nih.govmonash.edu

A key example is the synthesis of amino-substituted 5,6,7,8-tetrahydronaphtho[2,3-b]furan derivatives. uobaghdad.edu.iq The synthesis of these fused systems can be achieved through multi-step sequences that strategically build the furan (B31954) ring. For example, a synthetic route may start with the corresponding tetralone, which can be converted to an oxime. A Beckmann rearrangement of the oxime, followed by reduction and other functional group manipulations, can lead to an appropriately substituted aminotetralin intermediate. Subsequent steps can then be designed to construct the furan ring fused to the naphthalene (B1677914) core. uobaghdad.edu.iq

One patented process describes the conversion of a tetrahydro-naphthofuranone to its oxime, which is then subjected to a Beckmann rearrangement. uobaghdad.edu.iq The resulting lactam is reduced, and further steps lead to the desired 5-amino-5,6,7,8-tetrahydronaphtho[2,3-b]dihydrofuran. This product can be further alkylated to yield secondary or tertiary amines. uobaghdad.edu.iq This strategy demonstrates how the tetralin core can be used to scaffold the regioselective formation of a fused heterocyclic ring system. The resulting naphthofuran structures are of significant interest due to their presence in various biologically active compounds. nih.gov

The general synthetic approach highlights the utility of aminotetralin precursors in creating polycyclic molecules with defined stereochemistry and functionality, which are valuable scaffolds for drug discovery.

Conclusion and Future Research Directions

Bridging Synthetic Advancements with Mechanistic Biological Discoveries

The future development of aminotetralin-based therapeutics hinges on the crucial link between innovative synthetic chemistry and a deep understanding of their biological mechanisms. Recent advancements in synthesis, such as the use of biocatalytic approaches like imine reductases (IREDs) for enantioselective synthesis, are enabling the creation of diverse libraries of 2-aminotetralin derivatives with high purity and yield. researchgate.netnih.gov These enzymatic methods offer a more effective and sustainable alternative to traditional chemical routes. researchgate.netnih.gov

By generating a wide array of structurally novel aminotetralin analogs, researchers can conduct more comprehensive structure-activity relationship (SAR) studies. mdpi.com This allows for a detailed exploration of how specific structural modifications influence biological activity. For instance, studies on novel 2-aminotetralin derivatives have identified compounds with potent antifungal activity against fluconazole-resistant Candida albicans strains. nih.gov Understanding the SAR of these compounds is the first step toward elucidating their precise mechanism of action, which may involve targets like lanosterol (B1674476) 14α-demethylase (CYP51). nih.govacs.org A continuous feedback loop between synthesizing novel compounds and investigating their mechanistic biology will accelerate the discovery of molecules with improved potency and selectivity for desired therapeutic targets.

Integration of Rational Design and High-Throughput Methodologies in Compound Discovery

The discovery of new lead compounds based on the aminotetralin core can be significantly accelerated by combining rational drug design with high-throughput screening (HTS). nih.gov Rational design leverages the three-dimensional structures of biological targets to design molecules that are predicted to bind with high affinity and specificity. nih.gov This structure-based approach has been successfully used to develop derivatives of other complex molecules, demonstrating its power in optimizing lead compounds. nih.gov

Complementing this is HTS, which allows for the rapid screening of vast and diverse compound libraries against specific biological targets. nih.govnih.gov The development of focused screening libraries, containing compounds with drug-like properties and high diversity, increases the probability of identifying promising "hits". thermofisher.comstanford.edu For the aminotetralin scaffold, HTS can be employed to screen libraries of derivatives against a panel of receptors, enzymes, or whole-cell assays to uncover novel biological activities. nih.gov The hits identified from HTS campaigns can then serve as starting points for further optimization through rational, structure-based design, creating a powerful discovery engine for new therapeutics.

Exploration of Novel Therapeutic Targets Based on the Aminotetralin Core

While aminotetralins are historically known for their effects on dopaminergic and adrenergic systems, the versatility of the core structure suggests it may have utility against a broader range of therapeutic targets. nih.govacs.org The structural similarity of the aminotetralin scaffold to various neurotransmitters has driven its exploration in neuroscience, leading to the development of compounds with activity at dopamine (B1211576) D2 and D3 receptors. nih.gov

Future research should expand beyond these traditional targets. For example, the discovery of 2-aminotetralin derivatives with potent antifungal properties highlights the potential of this scaffold in infectious diseases. nih.govacs.org Similarly, by applying target-agnostic phenotypic screens, where compounds are evaluated for their effects on cellular models of disease, researchers may uncover unexpected activities. researchgate.net This approach could identify novel applications for aminotetralin derivatives in areas such as oncology or inflammatory diseases. The search for new therapeutic applications will be aided by innovative strategies that focus on novel mechanisms of action, moving beyond established targets to address unmet medical needs. nih.govmdpi.com

Advanced Computational-Experimental Synergy in Molecular Design and Optimization

The synergy between computational modeling and experimental validation is critical for the efficient design and optimization of aminotetralin-based drug candidates. Computer-aided drug design (CADD) methods, such as molecular docking, allow researchers to predict how a molecule will bind to its target protein. mdpi.com This was demonstrated in the study of antifungal aminotetralin derivatives, where molecular docking was used to investigate the interaction with the potential receptor, lanosterol 14α-demethylase. nih.govacs.org

These computational predictions provide valuable hypotheses that can be tested and validated through experimental synthesis and biological assays. This iterative cycle of design, synthesis, and testing accelerates the optimization process, allowing for the refinement of compounds to improve properties like potency, selectivity, and metabolic stability. The integration of artificial intelligence and machine learning into this workflow can further enhance predictive power, enabling the exploration of vast chemical spaces and the identification of promising candidates with greater speed and accuracy. This advanced synergy will be instrumental in translating the potential of the aminotetralin core into clinically successful drugs.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-5,6,7,8-tetrahydronaphthalen-2-ol?

The synthesis typically involves catalytic hydrogenation of substituted naphthols followed by amination. For example, a naphthalene derivative (e.g., 3-hydroxy-5,6,7,8-tetrahydronaphthalene) is hydrogenated using palladium on carbon (Pd/C) under 1–3 atm H₂, followed by amination with ammonia or alkylamines at 80–120°C in ethanol . Yields can exceed 70% with strict control of reaction time and catalyst loading.

Q. What key chemical reactions does this compound undergo, and how are they optimized?

The compound participates in:

- Oxidation : Forms quinones using KMnO₄ in acidic conditions (e.g., H₂SO₄, 50°C).

- Reduction : Further hydrogenation of the tetralin ring with PtO₂ yields decalin derivatives.

- Substitution : Electrophilic substitution at the amino group using alkyl halides (e.g., methyl iodide) in DMF at 60°C . Solvent polarity and temperature critically influence regioselectivity.

Q. How is this compound characterized for purity and structure?

Standard techniques include:

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.5–7.2 ppm and NH₂ signals at δ 4.8–5.2 ppm.

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (retention time ~12 min).

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 164.1 .

Advanced Research Questions

Q. How do stereochemical variations impact the compound’s reactivity and bioactivity?

The (7S)-enantiomer exhibits higher binding affinity to serotonin receptors compared to the (7R)-form, as shown in docking studies. Enantioselective synthesis requires chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution using lipases . For example, (7S)-isomer synthesis achieves >90% enantiomeric excess (ee) with Candida antarctica lipase B .

Q. What strategies resolve contradictions in reported reaction yields for derivatives?

Systematic parameter screening (e.g., solvent polarity, catalyst loading) is essential. For instance, substitution reactions with bulky electrophiles show higher yields in DMF vs. THF due to better solvation of intermediates. Conflicting data may arise from unoptimized workup protocols or moisture sensitivity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?